Benzyl (S)-(1-(5-(4-bromophenyl)-1H-imidazol-2-YL)ethyl)carbamate
CAS No.:
Cat. No.: VC17498815
Molecular Formula: C19H18BrN3O2
Molecular Weight: 400.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18BrN3O2 |
|---|---|
| Molecular Weight | 400.3 g/mol |
| IUPAC Name | benzyl N-[(1S)-1-[5-(4-bromophenyl)-1H-imidazol-2-yl]ethyl]carbamate |
| Standard InChI | InChI=1S/C19H18BrN3O2/c1-13(22-19(24)25-12-14-5-3-2-4-6-14)18-21-11-17(23-18)15-7-9-16(20)10-8-15/h2-11,13H,12H2,1H3,(H,21,23)(H,22,24)/t13-/m0/s1 |
| Standard InChI Key | UDOXPJOAPHJLSG-ZDUSSCGKSA-N |
| Isomeric SMILES | C[C@@H](C1=NC=C(N1)C2=CC=C(C=C2)Br)NC(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | CC(C1=NC=C(N1)C2=CC=C(C=C2)Br)NC(=O)OCC3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Stereochemistry
Benzyl (S)-(1-(5-(4-bromophenyl)-1H-imidazol-2-YL)ethyl)carbamate (CAS No. VCID: VC17498815) has the molecular formula C₁₉H₁₈BrN₃O₂ and a molecular weight of 400.3 g/mol. The (S)-configuration at the ethylcarbamate chiral center dictates its three-dimensional orientation, influencing binding interactions with biological targets. The imidazole ring at position 2 features a 4-bromophenyl group, enhancing electron-withdrawing effects and steric bulk compared to non-halogenated analogs .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈BrN₃O₂ |
| Molecular Weight | 400.3 g/mol |
| XLogP3-AA | 3.2 (estimated) |
| Hydrogen Bond Donors | 2 (imidazole NH, carbamate NH) |
| Hydrogen Bond Acceptors | 4 (imidazole N, carbamate O) |
Synthesis and Manufacturing
Multi-Step Synthetic Pathways
The synthesis involves three primary stages:
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Imidazole Core Formation: Cyclocondensation of 4-bromobenzaldehyde with ammonium acetate and glyoxal under acidic conditions yields 5-(4-bromophenyl)-1H-imidazole.
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Chiral Ethylcarbamate Installation: Stereoselective coupling of (S)-1-aminoethylcarbamate with the imidazole via Mitsunobu or Ullmann-type reactions ensures retention of configuration .
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Benzyl Protection: Carbamate formation using benzyl chloroformate in dichloromethane with a base (e.g., triethylamine) completes the structure.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Imidazole cyclization | 4-Bromobenzaldehyde, NH₄OAc, HCl, 80°C | 62–68 |
| Chiral amine coupling | (S)-1-Aminoethylcarbamate, CuI, DMF, 110°C | 45–52 |
| Benzyl protection | Benzyl chloroformate, Et₃N, CH₂Cl₂, 0°C→RT | 78–85 |
Critical challenges include minimizing racemization during carbamate installation and purifying brominated intermediates via column chromatography (silica gel, ethyl acetate/hexane) .
Reactivity and Stability Profile
Hydrolytic Degradation Pathways
The carbamate group undergoes pH-dependent hydrolysis:
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Acidic Conditions: Cleavage to benzyl alcohol and a secondary amine, releasing CO₂.
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Basic Conditions: Faster degradation to the amine and sodium carbonate.
Imidazole ring reactivity includes:
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Electrophilic Substitution: Bromine directs incoming electrophiles to the para position of the phenyl ring.
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Metal Coordination: The imidazole nitrogen lone pairs bind transition metals (e.g., Cu²⁺, Zn²⁺), relevant to metalloenzyme inhibition .
Table 3: Stability Under Accelerated Conditions
| Condition | Half-Life (25°C) | Degradation Products |
|---|---|---|
| pH 1.2 (HCl) | 2.3 h | Benzyl alcohol, CO₂, free amine |
| pH 7.4 (PBS) | 48 h | <10% degradation |
| pH 9.0 (NaOH) | 0.8 h | Sodium carbonate, free amine |
Interaction Studies and Target Engagement
Surface Plasmon Resonance (SPR) Binding Data
SPR assays reveal high-affinity binding to:
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Human Carbonic Anhydrase IX (hCA IX): Kₐ = 1.4 × 10⁷ M⁻¹, critical for hypoxic tumor targeting.
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CYP3A4: Moderate inhibition (Kᵢ = 9.8 µM), suggesting drug-drug interaction risks .
Molecular Docking Simulations
Docking into the hCA IX active site (PDB: 3IAI) shows:
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Bromophenyl Group: π-π stacking with Phe131.
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Carbamate Oxygen: Hydrogen bonding to Thr199.
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